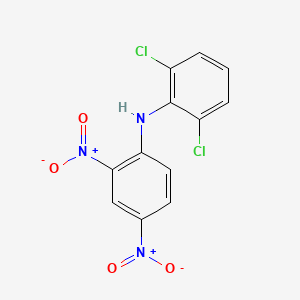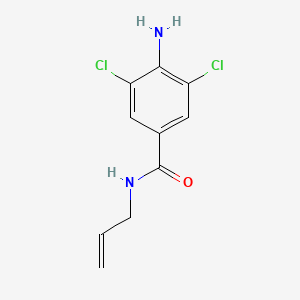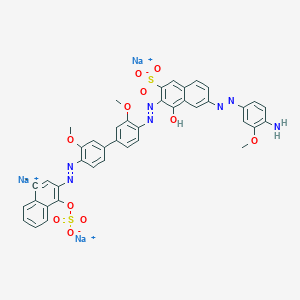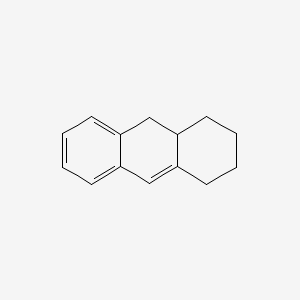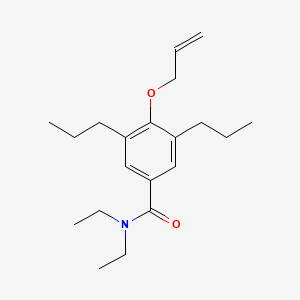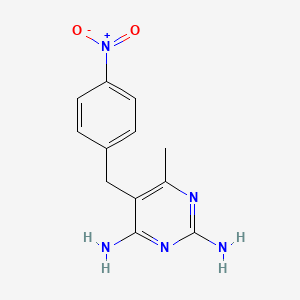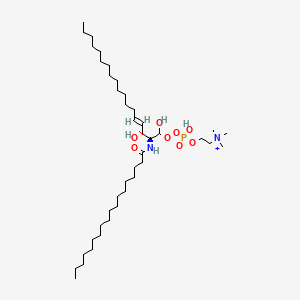
N-Acyl-D-sphingosine-1-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acyl-D-sphingosine-1-phosphocholine, also known as sphingomyelin, is a principal sphingolipid found in mammalian cell membranes. It is a significant component of the plasma membrane and plays a crucial role in cellular functions. Sphingomyelin is the second most abundant lipid in high-density lipoprotein (HDL) and is involved in the formation of cholesterol-enriched lipid rafts .
準備方法
Synthetic Routes and Reaction Conditions
Sphingomyelin can be synthesized through various chemical routes. One common method involves the acylation of sphingosine with a fatty acid, followed by phosphorylation with phosphocholine. The reaction conditions typically require the presence of catalysts and specific temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of sphingomyelin often involves extraction from natural sources such as chicken egg yolk. The extracted sphingomyelin is then purified to achieve the desired purity levels. The process includes solvent extraction, filtration, and chromatographic techniques to isolate and purify the compound .
化学反応の分析
Types of Reactions
Sphingomyelin undergoes various chemical reactions, including:
Oxidation: Sphingomyelin can be oxidized to form ceramide, a bioactive lipid involved in cellular signaling.
Hydrolysis: Hydrolysis of sphingomyelin by sphingomyelinase enzymes produces ceramide and phosphocholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Hydrolysis: Enzymatic hydrolysis typically involves sphingomyelinase enzymes under physiological conditions.
Major Products Formed
Ceramide: A significant product formed from the hydrolysis of sphingomyelin.
Phosphocholine: Another product formed during the hydrolysis reaction.
科学的研究の応用
Sphingomyelin has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid profiles.
Biology: Plays a role in cell membrane structure and function, and is involved in signal transduction pathways.
Medicine: Investigated for its role in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Used in the formulation of liposomes for drug delivery and in cosmetic products for skin health.
作用機序
Sphingomyelin exerts its effects through its role in the cell membrane. It forms lipid rafts that compartmentalize cellular processes and facilitate signal transduction. The hydrolysis of sphingomyelin to ceramide by sphingomyelinase enzymes is a key pathway involved in cellular responses to stress and apoptosis .
類似化合物との比較
Similar Compounds
Ceramide: A product of sphingomyelin hydrolysis, involved in cell signaling and apoptosis.
Sphingosine-1-phosphate: Another bioactive lipid derived from sphingomyelin metabolism, involved in cell growth and survival.
Uniqueness
Sphingomyelin is unique due to its dual role in maintaining cell membrane integrity and participating in cellular signaling pathways. Its ability to form lipid rafts and its involvement in the production of bioactive lipids like ceramide and sphingosine-1-phosphate highlight its importance in cellular functions .
特性
分子式 |
C41H84N2O8P+ |
|---|---|
分子量 |
764.1 g/mol |
IUPAC名 |
2-[[(E,2S,3R)-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-enyl]peroxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C41H83N2O8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-39(45)42-40(41(46)50-51-52(47,48)49-37-36-43(3,4)5)38(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,38,40-41,44,46H,6-31,33,35-37H2,1-5H3,(H-,42,45,47,48)/p+1/b34-32+/t38-,40+,41?/m1/s1 |
InChIキー |
FNTDHZPGGKYWES-UPGBQNGXSA-O |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)C(O)OOP(=O)(O)OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C=CCCCCCCCCCCCCC)O)C(O)OOP(=O)(O)OCC[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



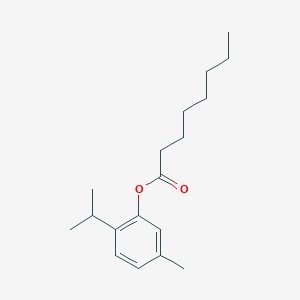
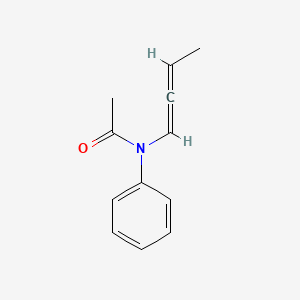
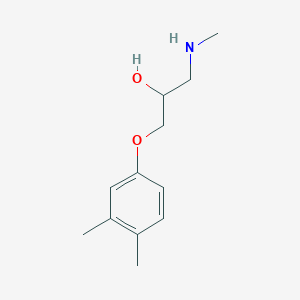
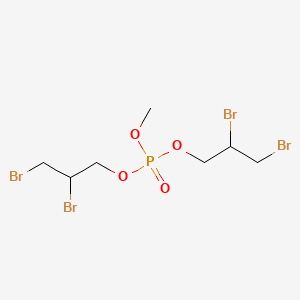
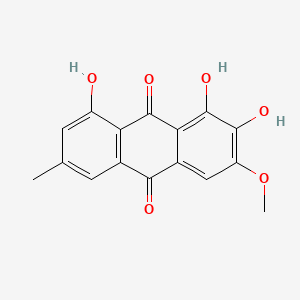
![Oxazolo[4,5-e][2,1]benzisoxazole](/img/structure/B13798523.png)
